molecular formula C13H8F3NO3 B11794755 2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11794755
M. Wt: 283.20 g/mol
InChI Key: SJSGHKHEUFBSBF-UHFFFAOYSA-N
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Description

2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.

    Pyridine derivatives: Structurally related but with different functional groups.

Uniqueness

The presence of the trifluoromethyl group in 2-Oxo-1-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid imparts unique chemical properties such as increased stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

2-oxo-1-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-5-9(6-4-8)17-7-1-2-10(11(17)18)12(19)20/h1-7H,(H,19,20)

InChI Key

SJSGHKHEUFBSBF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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